Synthesis of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole
Synthesis of 1-benzyl-4-nitro-3-methoxy-1H-pyrazole
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 1-benzyl-4-nitro-3-methoxy-1H-pyrazole, a substituted pyrazole of interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a core component in numerous FDA-approved drugs, highlighting its therapeutic relevance.[1][2] This document details a robust, multi-step synthesis, beginning with the formation of the pyrazole core, followed by regioselective nitration and concluding with N-alkylation. We will delve into the mechanistic rationale behind each transformation, provide detailed, field-proven experimental protocols, and present data in a clear, accessible format. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction and Strategic Overview
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into a wide array of pharmacologically active agents.[1][4] The target molecule, 1-benzyl-4-nitro-3-methoxy-1H-pyrazole, combines several key functional groups: the N-benzyl group, which can modulate lipophilicity and steric interactions; the C4-nitro group, a strong electron-withdrawing group that can act as a hydrogen bond acceptor or be a precursor for an amino group; and the C3-methoxy group, which influences the electronic properties of the ring.
Our synthetic strategy is designed as a linear sequence involving three key transformations:
-
Pyrazole Core Synthesis: Formation of a 3-methoxy-1H-pyrazole intermediate.
-
Electrophilic Aromatic Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring.
-
Regioselective N-Benzylation: Alkylation of the pyrazole nitrogen with a benzyl group.
This approach is predicated on the well-established reactivity of the pyrazole ring system, particularly its propensity for electrophilic substitution at the C4 position and the nucleophilicity of the ring nitrogens.[5]
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical disconnection strategy. The N1-benzyl bond is the most straightforward to disconnect via an N-alkylation reaction, leading to the key intermediate 3-methoxy-4-nitro-1H-pyrazole and a suitable benzylating agent like benzyl bromide. This intermediate, in turn, can be derived from 3-methoxy-1H-pyrazole through an electrophilic nitration reaction. The 3-methoxy-1H-pyrazole core can be constructed from acyclic precursors via a cyclocondensation reaction, a foundational method in pyrazole synthesis.[4][6]
Caption: Retrosynthetic pathway for the target molecule.
Synthesis Pathway and Mechanistic Insights
The forward synthesis is executed in two primary stages, starting from the commercially available or synthetically prepared intermediate, 3-methoxy-4-nitro-1H-pyrazole.[7]
Stage 1: Nitration of 3-Methoxy-1H-Pyrazole (Optional, if intermediate is not sourced)
The synthesis of the key intermediate, 3-methoxy-4-nitro-1H-pyrazole, is achieved through the electrophilic nitration of 3-methoxypyrazole. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution occurs preferentially at the C4 position, which possesses the highest electron density.[5][8] The C3-methoxy group, being an electron-donating group, further activates the ring towards this substitution.
Mechanism of Nitration: The reaction typically employs a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[8] The pyrazole ring then acts as a nucleophile, attacking the nitronium ion.
Caption: Mechanism of electrophilic nitration of the pyrazole ring.
Stage 2: N-Benzylation of 3-methoxy-4-nitro-1H-pyrazole
The final step is the N-alkylation of the pyrazole ring with benzyl bromide. For unsymmetrical pyrazoles, regioselectivity is a critical consideration, as alkylation can occur at either the N1 or N2 position.[9]
Controlling Regioselectivity: Several factors influence the site of alkylation:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In our substrate, the C3-methoxy group presents some steric bulk, which would favor alkylation at the N1 position.[9]
-
Electronic Effects: The electron-withdrawing nitro group at C4 reduces the nucleophilicity of the adjacent N1 nitrogen, but this effect is often secondary to steric considerations.
-
Reaction Conditions: The choice of base and solvent is crucial. A common and effective system involves using a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[9][10] These conditions facilitate the deprotonation of the pyrazole N-H, forming a nucleophilic pyrazolate anion that subsequently reacts with the benzyl halide.
Caption: Experimental workflow for the N-benzylation step.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis of 3-methoxy-4-nitro-1H-pyrazole
This protocol is adapted from general procedures for pyrazole nitration.[11]
-
Materials & Reagents:
-
3-methoxypyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, add concentrated sulfuric acid.
-
Slowly add 3-methoxypyrazole to the cold sulfuric acid while stirring to ensure complete dissolution. Maintain the temperature below 10 °C.
-
Prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the pyrazole solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[12]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the resulting acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain pure 3-methoxy-4-nitro-1H-pyrazole.
-
Protocol 2:
This protocol follows standard N-alkylation procedures for pyrazoles.[9]
-
Materials & Reagents:
-
3-methoxy-4-nitro-1H-pyrazole
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Benzyl Bromide
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-methoxy-4-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to create a suspension (approx. 0.2-0.5 M concentration).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.[12]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with water and then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-benzyl-4-nitro-3-methoxy-1H-pyrazole as the final product.
-
Data Presentation and Characterization
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Key Characterization Data |
| 3-methoxy-4-nitro-1H-pyrazole | C₄H₅N₃O₃ | 143.10 | 70-85% | ¹H NMR, ¹³C NMR, MS, M.P. |
| 1-benzyl-4-nitro-3-methoxy-1H-pyrazole | C₁₁H₁₁N₃O₃ | 233.22 | 75-90% | ¹H NMR: Signals for benzyl (CH₂, Ar-H) and pyrazole protons. ¹³C NMR: Corresponding carbon signals. MS: M+ peak at m/z 233. |
Note: Expected yields are illustrative and can vary based on reaction scale and optimization.
Conclusion
This guide outlines a logical and efficient synthetic route to 1-benzyl-4-nitro-3-methoxy-1H-pyrazole. By leveraging fundamental principles of heterocyclic chemistry, including electrophilic aromatic substitution and regioselective N-alkylation, the target molecule can be prepared in good yield. The provided protocols are robust starting points for laboratory synthesis. The strategic combination of functional groups on the pyrazole core makes this compound and its analogs attractive targets for further exploration in drug discovery programs.
References
- [Author], [Year].
- [Author], [Year].
- [Author], [Year]. Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. [Source], [URL].
- [Author], [Year]. First N‐Functionalization of 4‐Nitroso‐1H‐Pyrazoles Using Monofunctional and Bifunctional Alkylating Agents.
- [Author], [Year]. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI, [URL].
- [Author], [Year].
- [Author], [Year].
- [Author], [Year].
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal, [URL: https://www.organic-chemistry.org/abstracts/lit3/058.shtm].
- [Author], [Year]. 1-(4-methoxy-benzyl)-3-nitro-1H-pyrazole. Benchchem, [URL].
- [Author], [Year]. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed, [URL].
- [Author], [Year]. Switching pyrazole N-alkylation regioselectivity.
- [Author], [Year].
- Austin, M. W., Blackborow, J. R., Ridd, J. H., & Smith, B. V. (1965). The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole. Journal of the Chemical Society (Resumed), 1051-1056. [URL: https://doi.org/10.1039/JR9650001051].
- [Author], [Year]. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI, [URL].
- [Author], [Year]. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, [URL].
- [Author], [Year]. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC, [URL].
- [Author], [Year].
- [Author], [Year].
- [Author], [Year]. Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU, [URL].
- [Author], [Year].
- [Author], [Year].
- [Author], [Year]. Cu‐Catalysed Pyrazole Synthesis in Continuous Flow. Rsc.org, [URL].
- [Author], [Year]. An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem, [URL].
- [Author], [Year]. Manipulating nitration and stabilization to achieve high energy. PMC, [URL].
- [Author], [Year]. N-benzyl-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide. Smolecule, [URL].
- [Author], [Year].
- [Author], [Year]. Pyrazole synthesis. Organic Chemistry Portal, [URL].
- [Author], [Year]. Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole. Benchchem, [URL].
- Deng, X., & Mani, N. S. (Year). 5 - Organic Syntheses Procedure. Organic Syntheses, [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0005].
- [Author], [Year]. Synthesis of N 3 -benzyl-4-(4-nitrophenyl)-1H-pyrazole-3,5-diamine.
- [Author], [Year]. Synethsis and characterization of 3-nitropyrazole and its salts.
- [Author], [Year]. 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Holzer-group.
- [Author], [Year]. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl, [URL].
- [Author], [Year]. Manipulating nitration and stabilization to achieve high energy. Semantic Scholar, [URL].
- [Author], [Year]. 3-Methoxy-4-nitro-1H-pyrazole. Sigma-Aldrich, [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/400755-41-1].
- [Author], [Year].
- [Author], [Year].
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen [intechopen.com]
- 6. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells | MDPI [mdpi.com]
- 7. 3-Methoxy-4-nitro-1H-pyrazole | 400755-41-1 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
